P2X3 Antagonist Activity: Sub-Micromolar Potency Advantage over Non-Nucleotide Standard A-317491
5-(Benzyloxy)-2-fluoroaniline exhibits an EC50 of 80 nM as an antagonist of recombinant rat P2X3 purinoceptor 3 expressed in Xenopus oocytes [1]. In a cross-study comparison, the well-characterized non-nucleotide P2X3 antagonist A-317491 demonstrates an EC50 of 10.8–30.4 µM (10,800–30,400 nM) in a zebrafish functional assay, corresponding to a 135- to 380-fold higher potency for the target compound [2].
| Evidence Dimension | P2X3 receptor antagonism (EC50) |
|---|---|
| Target Compound Data | 80 nM |
| Comparator Or Baseline | A-317491: 10,800–30,400 nM (10.8–30.4 µM) |
| Quantified Difference | 135- to 380-fold more potent |
| Conditions | Target compound: Recombinant rat P2X3 expressed in Xenopus oocytes, 10 µM test concentration. Comparator: Zebrafish functional assay. |
Why This Matters
This >100-fold potency differential indicates that 5-(benzyloxy)-2-fluoroaniline occupies a distinct chemical space relative to established P2X3 antagonists, justifying its selection for programs requiring novel chemotypes with enhanced target engagement.
- [1] BindingDB. BDBM50118219 - EC50: 80 nM at recombinant rat P2X3 purinoceptor 3. View Source
- [2] ZFIN. Suramin and A-317491 maximally reduced fV at 50 µM (EC50 = 30.4 and 10.8 µM). View Source
